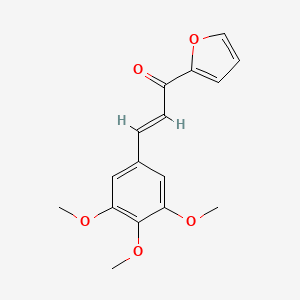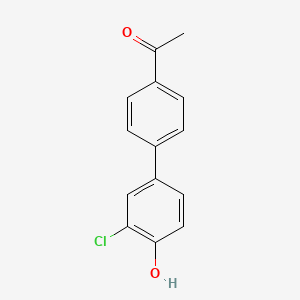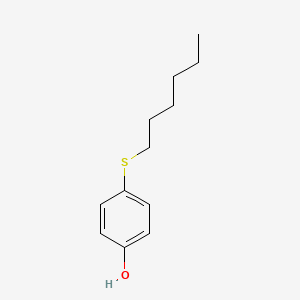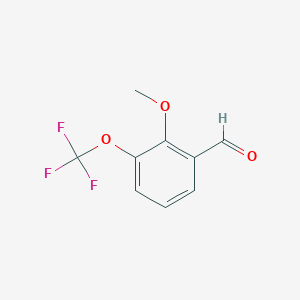
2-(Trifluoromethyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group to the anthracene core followed by oxidation to form the dione. One common method is the Friedel-Crafts acylation reaction, where trifluoromethylbenzoyl chloride reacts with anthracene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized using reagents like chromium trioxide or potassium permanganate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification is typically achieved through column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups to the anthracene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated anthracenes, and nitroanthracenes .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)anthracene-9,10-dione is primarily related to its ability to absorb and emit light. The compound’s photophysical properties are influenced by the presence of the trifluoromethyl group, which affects the electronic distribution within the molecule. This leads to efficient intersystem crossing and fluorescence, making it useful in applications like OLEDs and fluorescent probes .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
2-(Trifluoromethyl)phenanthrene-9,10-dione: Another trifluoromethyl-substituted derivative with distinct properties
Uniqueness: 2-(Trifluoromethyl)anthracene-9,10-dione is unique due to the trifluoromethyl group’s electron-withdrawing nature, which significantly alters the compound’s electronic properties and enhances its photophysical characteristics. This makes it particularly valuable in optoelectronic applications .
Propiedades
IUPAC Name |
2-(trifluoromethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F3O2/c16-15(17,18)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPBTLIVMMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602336 |
Source


|
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-21-0 |
Source


|
| Record name | 2-(Trifluoromethyl)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate](/img/structure/B6326387.png)


![[4-(Dimethylamino)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B6326396.png)


